molecular formula C21H20BNO3 B3036661 [3-(dibenzylcarbamoyl)phenyl]boronic Acid CAS No. 397843-73-1

[3-(dibenzylcarbamoyl)phenyl]boronic Acid

Cat. No.: B3036661
CAS No.: 397843-73-1
M. Wt: 345.2 g/mol
InChI Key: XWMLAINNRCKKDD-UHFFFAOYSA-N
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Description

Contextualization within Boronic Acid Chemistry

Boronic acids are organic compounds characterized by the formula R–B(OH)₂. wikipedia.org They are formally derived from boric acid, B(OH)₃, where one hydroxyl group is replaced by an organic residue. wikipedia.org The boron atom in boronic acids is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. wikipedia.org This electron deficiency makes boronic acids mild Lewis acids, a fundamental property that governs their reactivity. wikipedia.orgchemicalbook.com They can accept a pair of electrons from Lewis bases, such as the hydroxyl groups of diols (e.g., sugars), to form stable, reversible covalent complexes known as boronate esters. wikipedia.orgxmu.edu.cn

[3-(dibenzylcarbamoyl)phenyl]boronic acid is a member of the arylboronic acid subclass. Its structure consists of a central phenyl ring with the boronic acid group [-B(OH)₂] and a dibenzylcarbamoyl group [-C(=O)N(CH₂Ph)₂] substituted at the meta-positions (1 and 3) relative to each other. The nature and position of such substituents significantly influence the electronic properties and reactivity of the boronic acid moiety. nih.gov The dibenzylcarbamoyl group, being moderately electron-withdrawing, can affect the Lewis acidity of the boron center, which in turn modulates its interaction with other molecules and its performance in catalytic reactions.

Significance of Substituted Phenylboronic Acid Derivatives in Modern Organic Synthesis and Chemical Biology

Substituted phenylboronic acids are among the most versatile and widely used building blocks in modern chemical science due to their stability, low toxicity, and broad functional group compatibility. nih.govnbinno.com

In Organic Synthesis: The most prominent application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl group of the boronic acid and an organohalide, providing a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials. news-medical.netwikipedia.orgorganicreactions.org Another key transformation is the Chan-Lam coupling, which uses a copper catalyst to form carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds. researchgate.net These reactions have revolutionized the synthesis of complex molecules. researchgate.net

In Chemical Biology: The ability of the boronic acid group to form reversible covalent bonds with 1,2- or 1,3-diols is the cornerstone of its application in chemical biology. japsonline.com This unique interaction allows phenylboronic acid derivatives to act as receptors and sensors for carbohydrates. nih.govmdpi.com For instance, they are extensively used in the development of glucose sensors for diabetes management and in systems designed for the targeted recognition of sialic acid residues, which are often overexpressed on the surface of cancer cells. acs.orgjapsonline.com Furthermore, the boronic acid moiety is a key pharmacophore in several approved drugs, where it acts as a reversible covalent inhibitor of enzymes, such as serine proteases. wikipedia.orgnih.gov

Interactive Table: Key Applications of Phenylboronic Acid Derivatives
Application AreaDescriptionKey Reactions/Interactions
Organic SynthesisUsed as versatile building blocks to construct complex molecules, particularly biaryls.Suzuki-Miyaura Coupling, Chan-Lam Coupling
Medicinal ChemistryServe as pharmacophores in drugs, often acting as reversible enzyme inhibitors.Reversible covalent bonding with active site residues (e.g., serine).
Chemical SensingEmployed in sensors for detecting diol-containing molecules like sugars.Formation of boronate esters with diols.
Drug DeliveryIncorporated into "smart" materials that respond to biological stimuli (e.g., glucose) to release drugs. researchgate.netCompetitive binding with diols.

Historical Overview of Boronic Acid Research Trajectories

The field of boronic acid chemistry has a rich history that has evolved significantly over more than 160 years.

The journey began in 1860 when English chemist Sir Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid. wikipedia.orgwiley-vch.dewiley-vch.dewikipedia.org He prepared it via the air oxidation of triethylborane, which he obtained from the reaction of diethylzinc (B1219324) and triethyl borate (B1201080). wikipedia.orgwiley-vch.de Despite this early discovery, boronic acids remained largely a chemical curiosity for nearly a century.

A pivotal moment for the field arrived in 1979 with the discovery of the Suzuki-Miyaura coupling reaction by Akira Suzuki and Norio Miyaura. news-medical.netwikipedia.orgnih.gov This palladium-catalyzed cross-coupling of organoboron compounds with organic halides provided an exceptionally reliable and versatile method for forming carbon-carbon bonds. nih.govlibretexts.org The significance of this discovery was formally recognized in 2010 when Akira Suzuki was awarded the Nobel Prize in Chemistry. news-medical.net

The approval of Bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 marked another major milestone. aacrjournals.orgnih.gov As the first boronic acid-containing drug, Bortezomib, a proteasome inhibitor for treating multiple myeloma, validated the use of the boronic acid moiety as a therapeutic pharmacophore and ignited a surge of interest in boronic acids within medicinal chemistry. aacrjournals.orgresearchgate.net Since then, research has expanded dramatically, leading to the approval of several other boronic acid drugs and solidifying their role in modern medicine. nih.gov

Interactive Table: Timeline of Key Milestones in Boronic Acid Research
YearMilestoneSignificance
1860Edward Frankland reports the first synthesis of a boronic acid (ethylboronic acid). wikipedia.orgwiley-vch.deMarks the beginning of organoboron chemistry.
1979Akira Suzuki and Norio Miyaura publish the Suzuki-Miyaura cross-coupling reaction. news-medical.netnih.govRevolutionized C-C bond formation, making boronic acids essential synthetic tools.
2003FDA approves Bortezomib, the first boronic acid-based drug. aacrjournals.orgnih.govValidated the boronic acid group as a viable pharmacophore, spurring medicinal chemistry research.
2010Akira Suzuki is awarded the Nobel Prize in Chemistry for his work on palladium-catalyzed cross-couplings. news-medical.netRecognized the profound impact of the Suzuki-Miyaura reaction on chemistry.

Properties

IUPAC Name

[3-(dibenzylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BNO3/c24-21(19-12-7-13-20(14-19)22(25)26)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14,25-26H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMLAINNRCKKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190584
Record name Boronic acid, [3-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
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Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397843-73-1
Record name Boronic acid, [3-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [3-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 3 Dibenzylcarbamoyl Phenyl Boronic Acid Reactivity and Transformations

Reversible Covalent Interactions of Boronic Acids

A defining characteristic of boronic acids is their ability to engage in reversible covalent bond formation. wikipedia.org The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling dynamic interactions with various nucleophiles. chemicalbook.com This reactivity is the foundation of dynamic covalent chemistry (DCC), which utilizes reversible reactions to create adaptive chemical systems. nih.govst-andrews.ac.uk The equilibrium of these interactions is highly sensitive to environmental conditions such as pH, temperature, and solvent, allowing for external control over molecular assembly and reactivity. acs.org

Arylboronic acids readily react with compounds containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters. wikipedia.org This condensation reaction is reversible and highly dependent on pH. researchgate.net In aqueous solution, the boronic acid (R-B(OH)₂) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). The formation of the boronate ester significantly increases the acidity of the boron center, lowering its effective pKa. researchgate.net Consequently, the binding affinity for diols is strongest at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate is the predominant species. researchgate.net

The acidity (pKa) of the boronic acid, and thus its binding affinity for diols, is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally lower the pKa, leading to stronger diol binding at a given pH. researchgate.net

Table 1. Acidity Constants (pKa) of Representative Substituted Phenylboronic Acids in Aqueous Solution. This table illustrates how different substituents influence the Lewis acidity of the boronic acid group, a principle directly applicable to [3-(dibenzylcarbamoyl)phenyl]boronic acid.
Substituent on Phenylboronic AcidPositionpKa Value
-H (Phenylboronic acid)-8.8
-CH₃para9.1
-OCH₃para9.2
-Clmeta8.2
-CNpara7.7
-NO₂meta7.2
-CONH₂para8.4

For this compound, the carbamoyl (B1232498) group (-CONH₂) at the meta position is expected to act as a weak electron-withdrawing group, likely resulting in a pKa slightly lower than that of unsubstituted phenylboronic acid. nih.gov The large, non-polar dibenzyl groups may introduce steric hindrance that could affect the binding kinetics and affinity with bulky polyols, while having a lesser impact on interactions with small diols.

Table 2. Representative Binding Constants (Keq [M⁻¹]) of Phenylboronic Acid with Various Diols at pH 7.4. The data show the variation in binding affinity based on the structure of the diol, a key aspect of the reactivity of this compound.
DiolBinding Constant (Keq [M⁻¹])
Ethylene Glycol~1
Glucose~10
Fructose~400
Sorbitol~120
Alizarin Red S~1500

While boronic acids react most famously with diols, they also interact with other nucleophiles, including amines. The formation of stable, cyclic iminoboronates is a specific and rapid reaction that occurs with arylboronic acids possessing an aldehyde or ketone group at the ortho position. nih.govchemrxiv.org In these cases, initial imine formation is followed by an intramolecular cyclization where the imine nitrogen forms a dative bond with the adjacent boron atom, creating a stable diazaborine (B1195285) ring system. nih.govchemrxiv.org This intramolecular coordination significantly stabilizes the imine linkage. nih.gov

This compound lacks the required ortho-carbonyl functionality for this specific cyclization pathway. Instead, its interaction with nitrogen-containing nucleophiles follows the general behavior of Lewis acid-base adduct formation. nih.gov Primary and secondary amines can interact with the empty p-orbital of the boron atom to form a tetrahedral boronate species with a dative B-N bond. researchgate.net This interaction is typically reversible and less thermodynamically favorable than the formation of boronate esters with diols or the cyclization of ortho-acyl boronic acids. nih.gov The equilibrium of this adduct formation is dependent on the basicity of the amine and the Lewis acidity of the boronic acid.

Dynamic covalent chemistry (DCC) is a powerful strategy for the construction of complex molecular architectures and adaptive materials. nih.gov It relies on the use of reversible covalent reactions, allowing for error correction and thermodynamic control over product distribution. The reversible formation of boronate esters and B-N adducts places boronic acids at the forefront of DCC. nih.govresearchgate.net

The key principles of boron-mediated DCC are:

Reversibility: The B-O and B-N bonds in boronate esters and amine adducts can be formed and cleaved under specific conditions, allowing the system to respond to stimuli. acs.org

Thermodynamic Control: Because the reactions are reversible, the composition of a mixture of reactants at equilibrium will be determined by the relative thermodynamic stability of the possible products. This allows for the self-assembly of the most stable architectures.

Stimuli-Responsiveness: The position of the equilibrium can be manipulated by external stimuli. For boronic acids, pH is a primary stimulus, as it controls the hybridization state of the boron and its reactivity toward nucleophiles. mdpi.com The addition of a competitive guest molecule (e.g., a diol with high affinity) can also shift the equilibrium, leading to the disassembly or rearrangement of a dynamic system. acs.org

This compound is a suitable candidate for use as a building block in dynamic covalent systems. Its boronic acid moiety provides the capacity for reversible cross-linking with polyols, while the large, hydrophobic dibenzylcarbamoyl group can be used to tune the physical properties of the resulting materials, such as solubility, thermal stability, and mechanical strength, or to introduce secondary non-covalent interactions.

Roles in Transition Metal-Catalyzed Reactions

Beyond their use in DCC, arylboronic acids are most widely recognized for their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has become one of the most important C-C bond-forming methods in organic synthesis, a status recognized by the 2010 Nobel Prize in Chemistry. yonedalabs.com

The Suzuki-Miyaura reaction couples an organoboron compound, such as this compound, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. wikipedia.org The generally accepted catalytic cycle involves three key steps:

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This crucial step requires the presence of a base to activate the organoboron species. libretexts.orgrsc.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle. chemrxiv.org

A diagram showing the three main steps of the Suzuki-Miyaura catalytic cycle: Oxidative Addition of an aryl halide to a Pd(0) complex, Transmetalation where the aryl group from the boronic acid replaces the halide on the Pd(II) complex, and Reductive Elimination which forms the biaryl product and regenerates the Pd(0) catalyst.

Figure 1. General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, illustrating the participation of an arylboronic acid like this compound.

The transmetalation step is mechanistically complex, and its precise pathway has been a subject of extensive investigation. The role of the base is critical, and two primary pathways are widely considered to be operative: acs.org

Boronate Pathway (Path A): The base (e.g., OH⁻) reacts with the neutral boronic acid to form a more nucleophilic anionic tetracoordinate boronate [Ar-B(OH)₃]⁻. This boronate then reacts with the Pd(II)-halide complex ([L₂Pd(Ar')X]) to transfer its aryl group to the palladium center. acs.org

Oxo-Palladium Pathway (Path B): The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxo complex ([L₂Pd(Ar')OH]). This complex then reacts with the neutral boronic acid, facilitating the aryl transfer through an intermediate with a Pd-O-B linkage. acs.orgillinois.edu

Kinetic studies suggest that for many common systems (e.g., using phosphine (B1218219) ligands and aqueous bases), the oxo-palladium pathway (Path B) is significantly faster and is therefore the dominant mechanism. acs.org

Table 3. Relative Reaction Rates of Substituted Phenylboronic Acids in a Model Suzuki-Miyaura Coupling. This data highlights the impact of electronic effects on reaction kinetics, providing a basis to predict the reactivity of this compound.
Substituent (para-position)Hammett Constant (σp)Relative Rate (vs. -H)
-OCH₃-0.271.8
-CH₃-0.171.3
-H0.001.0
-Cl+0.230.6
-CF₃+0.540.3

The 3-(dibenzylcarbamoyl) group on the target molecule is weakly electron-withdrawing, suggesting that this compound would likely undergo transmetalation at a rate slightly slower than that of unsubstituted phenylboronic acid. The steric bulk of the dibenzyl groups is distant from the boron center and is not expected to significantly impede the transmetalation step.

Suzuki-Miyaura Cross-Coupling Mechanisms

Influence of Ligands and Bases on Reaction Mechanisms

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, ligands and bases play crucial roles in the catalytic cycle, directly impacting reaction efficiency and selectivity. For an arylboronic acid like this compound, these effects are paramount.

Ligands: The primary role of ligands, typically phosphines, is to stabilize the metal center (commonly palladium), modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Steric and Electronic Effects: The choice of ligand can significantly influence the outcome of a cross-coupling reaction. Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination. nih.govrsc.org For a sterically demanding substrate like this compound, ligands with a large cone angle can create a more open coordination sphere around the metal, facilitating the approach of the boronic acid during the transmetalation step.

Stabilization of Catalytic Species: Ligands prevent the precipitation of the palladium catalyst as palladium black, thus maintaining its catalytic activity throughout the reaction. The stability of the ligand-palladium complex is crucial for achieving high turnover numbers.

Bases: The base is essential for the activation of the boronic acid in the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.

Formation of Boronate Anion: The base activates the boronic acid by converting it into a more nucleophilic boronate anion (Ar-B(OH)3⁻). deepdyve.com This is achieved through coordination of a hydroxide (B78521) or alkoxide ion to the empty p-orbital of the boron atom. The resulting tetracoordinate boronate is more readily transferred to the palladium center. nih.gov

Influence on Reaction Rate: The strength and nature of the base can have a profound effect on the reaction rate. deepdyve.com While a stronger base can lead to a higher concentration of the active boronate species, it can also promote side reactions. The choice of base is often empirical and depends on the specific substrates and reaction conditions. researchgate.net

The following table summarizes the general effects of different classes of ligands and bases on Suzuki-Miyaura cross-coupling reactions, which are applicable to this compound.

FactorTypeGeneral Effect on Suzuki-Miyaura Coupling
Ligand Bulky, electron-rich phosphines (e.g., Buchwald ligands)Accelerate oxidative addition and reductive elimination; stabilize monoligated Pd(0) species. nih.govrsc.org
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, form stable complexes, effective for challenging substrates.
Base Carbonates (e.g., K₂CO₃, Cs₂CO₃)Mild bases, widely used, effective in many cases. deepdyve.com
Phosphates (e.g., K₃PO₄)Stronger base, often used for less reactive substrates.
Hydroxides (e.g., NaOH, KOH)Strong bases, can accelerate transmetalation but may cause side reactions. researchgate.net
Fluorides (e.g., CsF, KF)Can facilitate transmetalation through a different mechanism involving fluoroborate species.
Single-Electron Transfer Processes in Boron-Mediated Catalysis

While many cross-coupling reactions involving boronic acids proceed through two-electron pathways (oxidative addition, transmetalation, reductive elimination), single-electron transfer (SET) mechanisms have emerged as an alternative pathway, particularly in photoredox catalysis.

In a typical photoredox catalytic cycle involving an arylboronic acid, a photocatalyst, upon excitation by visible light, can engage in a SET event with the boronic acid or its corresponding boronate. This generates an aryl radical, which can then participate in the desired bond-forming reaction.

A plausible SET mechanism involving an arylboronic acid is as follows:

Formation of a redox-active complex between the boronic acid (or its boronate form) and a Lewis base. nih.gov

Single-electron oxidation of this complex by an excited photocatalyst to generate an aryl radical and the oxidized photocatalyst.

The aryl radical then adds to a coupling partner.

The catalytic cycle is closed by a subsequent redox event involving the photocatalyst.

The dibenzylcarbamoyl substituent on the phenyl ring of this compound, being electron-withdrawing, would influence the redox potential of the molecule, which could in turn affect the facility of a SET process.

Mechanistic Aspects of Other Cross-Coupling Reactions (e.g., Chan-Lam, Liebeskind-Srogl, Sonogashira)

Beyond the Suzuki-Miyaura reaction, arylboronic acids like this compound are versatile coupling partners in a variety of other cross-coupling reactions.

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine or alcohol. wikipedia.orgnrochemistry.com The generally accepted mechanism involves the formation of a copper(III) intermediate. wikipedia.org

Transmetalation of the aryl group from the boronic acid to a Cu(II) salt generates an ary-Cu(II) species.

Coordination of the amine or alcohol to the aryl-Cu(II) complex.

Oxidation to a Cu(III) intermediate.

Reductive elimination from the Cu(III) species forms the C-N or C-O bond and a Cu(I) species. wikipedia.org

The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle. nrochemistry.com

Liebeskind-Srogl Cross-Coupling: This reaction couples a thioester with a boronic acid to form a ketone, catalyzed by palladium and a copper(I) carboxylate co-catalyst. wikipedia.orgresearchgate.netyoutube.com A key feature of this reaction is that it proceeds under neutral conditions. The proposed mechanism involves:

Coordination of the copper(I) carboxylate to the sulfur atom of the thioester.

Oxidative addition of the C-S bond to a Pd(0) catalyst.

Transmetalation of the aryl group from the boronic acid to the palladium center, with the copper assisting in the transfer of the thiol leaving group. wikipedia.org

Reductive elimination from the resulting diorganopalladium(II) complex to yield the ketone and regenerate the Pd(0) catalyst.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. While the classical Sonogashira coupling uses an aryl halide, variations using arylboronic acids have been developed. beilstein-journals.orgnih.gov The mechanism of the Sonogashira-type coupling of arylboronic acids can proceed through different pathways depending on the catalytic system (e.g., Pd or Au). A general palladium-catalyzed pathway involves:

Transmetalation of the aryl group from the boronic acid to a Pd(II) species.

Reaction with a copper(I) acetylide (formed from the terminal alkyne and a copper salt) in a transmetalation step to form a diorganopalladium(II) complex.

Reductive elimination to give the aryl-alkyne product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Boron-Mediated C-H Functionalization Reactions

Arylboronic acids can be involved in C-H functionalization reactions in two main ways: as a directing group to guide the functionalization of another part of the molecule, or as a reagent that is installed onto an aromatic ring via C-H activation.

Boronic Acid as a Directing Group: The boronic acid moiety can be used to direct the functionalization of a C-H bond, often at the ortho position. This typically involves the coordination of the boronic acid to a transition metal catalyst, which then activates a nearby C-H bond.

Boron-Mediated C-H Borylation: More commonly, C-H borylation involves the direct installation of a boryl group onto an aromatic ring. While this does not directly involve a pre-formed boronic acid as the starting material, the resulting arylboronate ester can be readily hydrolyzed to the corresponding arylboronic acid. The mechanism often involves a transition metal catalyst (e.g., iridium or rhodium) that activates a C-H bond and facilitates the transfer of a boryl group from a boron-containing reagent (e.g., pinacolborane). researchgate.net Metal-free, boron-mediated C-H functionalization has also been reported, where a boron reagent like BBr₃ can act as both a reagent and a catalyst. chalmers.senih.govscispace.com

Rh(III)-Catalyzed Carboamination Mechanisms Involving Arylboronic Acids

Rhodium(III)-catalyzed carboamination of alkenes is a powerful transformation that allows for the simultaneous formation of C-C and C-N bonds. Arylboronic acids, such as this compound, can serve as the carbon source in these reactions. nih.govacs.orgdicp.ac.cn

A proposed mechanism for the Rh(III)-catalyzed three-component carboamination of an alkene with an arylboronic acid and a dioxazolone (as the nitrogen source) is as follows: nih.govdicp.ac.cnchemrxiv.org

Transmetalation: The active Rh(III) catalyst undergoes transmetalation with the arylboronic acid to form an aryl-Rh(III) complex. acs.orgdicp.ac.cn

Migratory Insertion: The alkene then undergoes migratory insertion into the Rh-aryl bond. This step is often the turnover-limiting step of the reaction. nih.govacs.org

Coordination and Nitrene Formation: The dioxazolone coordinates to the resulting alkyl-Rh(III) complex, followed by the formation of a Rh(V)-nitrene intermediate with the extrusion of CO₂. nih.govdicp.ac.cn

Reductive Elimination and Protonolysis: The desired syn-carboamination product is formed via reductive elimination from the Rh(V)-nitrene species. Subsequent proto-demetalation regenerates the active Rh(III) catalyst. dicp.ac.cnchemrxiv.org

This reaction provides a direct and efficient route to valuable amine products. nih.gov

Oxidative Transformations of Arylboronic Acids

This compound is commercially available as a chemical reagent and may be used in various synthetic applications, such as in the Suzuki-Miyaura coupling reaction, a common application for arylboronic acids. However, specific research detailing its catalytic mechanisms, reaction kinetics, intermediate formations, and transformative behavior in the contexts listed above is not found in the accessible literature.

General mechanistic principles for arylboronic acids are well-established. For instance, in amidation reactions, they are known to activate carboxylic acids towards nucleophilic attack by amines. Similarly, their role as Lewis acids or precursors to Brønsted acids in various catalytic cycles has been a subject of extensive study. Oxidative deboronation is also a well-documented transformation pathway for this class of compounds.

However, without specific studies on this compound, any discussion of these mechanisms would be generalized and would not meet the explicit requirement of focusing solely on the specified compound. To maintain scientific accuracy and adhere to the user's instructions, the article cannot be generated as requested due to the absence of specific research data.

Ipso-Hydroxylation Pathways

The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a synthetically valuable transformation. This reaction can proceed through several mechanistic pathways, often influenced by the choice of oxidant and reaction conditions. While the foundational work in this area was established by Ainley, Challenger, and Hawthorne using hydrogen peroxide, contemporary methods have expanded the scope and efficiency of this process. nih.govresearchgate.net

One of the most common pathways involves the use of an oxidant, such as hydrogen peroxide, to facilitate the hydroxylation. nih.gov The reaction is believed to proceed via a nucleophilic attack of the hydroperoxide anion on the boron atom of the boronic acid. This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, ultimately yielding the corresponding phenol (B47542) after hydrolysis. The efficiency of this process can be influenced by the presence of different reagents. For instance, solid hydrogen peroxide complexes have been shown to be effective for the ipso-hydroxylation of phenylboronic acids. nih.gov

Alternative oxidants like Oxone® and sodium perborate (B1237305) have also been successfully employed. nih.govnih.gov The use of sodium perborate in water has been demonstrated as a catalyst-free method for the hydroxylation of arylboronic acids, affording high yields in short reaction times. nih.gov DFT calculations have suggested that this particular transformation proceeds via a nucleophilic reaction mechanism. nih.gov

Furthermore, photocatalysis has emerged as a green and efficient approach for ipso-hydroxylation. researchgate.netresearchgate.net These methods often involve the generation of reactive oxygen species that drive the hydroxylation process. The reaction can also be promoted by Hantzsch esters in the presence of air, which generate a hydrogen peroxy radical responsible for the ipso-hydroxylation. rsc.org The versatility of these methods allows for the hydroxylation of a wide range of arylboronic acids, including those with complex functional groups. researchgate.net

Table 1: Comparison of Methodologies for Ipso-Hydroxylation of Arylboronic Acids

Methodology Oxidant/Catalyst Key Mechanistic Feature Reference
Classical Method Hydrogen Peroxide Nucleophilic attack and rearrangement nih.gov
Solid-Phase Solid-H2O2 Complexes Efficient conversion to phenols nih.gov
Catalyst-Free Sodium Perborate in Water Nucleophilic reaction pathway nih.gov
Photocatalysis Various Photocatalysts Generation of reactive oxygen species researchgate.netresearchgate.net
Hantzsch Ester Promoted Hantzsch Ester/Air Generation of hydrogen peroxy radical rsc.org

Radical Mechanisms in Photoactivation and Prodrug Design

The boronic acid functional group serves as a versatile handle in the design of prodrugs, particularly those that can be activated by specific triggers like light. nih.gov The photoactivation of boronic acid-caged compounds can proceed through a radical-mediated pathway, offering spatiotemporal control over the release of the active molecule. nih.gov

In the context of a prodrug based on this compound, the mechanism of photoactivation is of significant interest. Research has shown that a phenyl boronic acid moiety can exist in equilibrium with its corresponding phenyl boronate anion. nih.gov This anion is susceptible to photo-oxidation, leading to the generation of a highly reactive phenyl radical. nih.gov This radical species can then undergo further reactions, leading to the cleavage of the boronic acid group and the release of the active drug.

This photoactivation strategy has been successfully applied to an iridium(III) anticancer complex, where the boronic acid acts as a temporary masking group. nih.gov Upon light irradiation, the prodrug is efficiently converted to its bioactive form. nih.gov The generation of the phenyl radical is a key step in this activation process, which can occur even under hypoxic conditions found in tumor microenvironments. nih.gov

The generation of radicals from boronic acid derivatives is not limited to photoactivation. Boronic esters, for example, can be activated to form redox-active complexes that, upon oxidation, generate alkyl radicals. maastrichtuniversity.nl These radicals can then participate in a variety of synthetic transformations. maastrichtuniversity.nl The ability to generate radicals from boronic acids and their derivatives under mild conditions opens up new avenues for their application in complex molecule synthesis and the design of innovative therapeutic agents. researchgate.net

Table 2: Key Steps in the Photoactivation of Boronic Acid Prodrugs via a Radical Mechanism

Step Description Key Intermediate Reference
1. Equilibrium The phenyl boronic acid moiety is in equilibrium with the phenyl boronate anion. Phenyl boronate anion nih.gov
2. Photo-oxidation The phenyl boronate anion is photo-oxidized upon light irradiation. Phenyl radical nih.gov
3. Prodrug Activation The generated phenyl radical initiates a cascade of reactions leading to the cleavage of the boronic acid group and release of the active drug. Active drug nih.gov

Advanced Applications in Organic Synthesis and Chemical Biology Research

Bioconjugation Strategies Employing Boronic Acids

Stable Bioconjugation Methodologies

While boronic acids are often utilized for dynamic and reversible bioconjugation, strategies to form stable linkages have been developed for the broader class of boronic acids. These methods often involve subsequent reactions that convert an initially reversible boronate ester into an irreversible bond. A thorough search of scientific databases did not yield any studies specifically employing [3-(dibenzylcarbamoyl)phenyl]boronic acid in the development or application of stable bioconjugation methodologies.

Site-Selective Bioconjugation Approaches

Site-selective modification of proteins and other biomolecules is a critical goal in chemical biology. Phenylboronic acid derivatives have been engineered to target specific amino acid residues, such as N-terminal cysteines, to achieve site-selectivity. Research specifically detailing the use of this compound for site-selective bioconjugation has not been found in the current body of scientific literature.

Thiazolidine (B150603) Boronate (TzB) Complex Formation in Peptide Conjugation

The reaction between an N-terminal cysteine residue and a 2-formylphenylboronic acid to form a stable thiazolidine boronate (TzB) complex is a known strategy for peptide conjugation. This specific reaction relies on the ortho-formyl substituent, which is not present in this compound. Consequently, there is no available research describing the formation of TzB complexes using this compound for peptide conjugation.

Enzyme Inhibition and Protein Interaction Studies

Boronic acids are a well-recognized class of enzyme inhibitors, particularly for serine proteases, due to their ability to form a stable, tetrahedral intermediate with the active site serine.

Boronic Acid Moieties as Enzyme Warheads

The boronic acid moiety is a versatile "warhead" for designing enzyme inhibitors because its electrophilic boron atom can form a covalent bond with a nucleophilic residue in an enzyme's active site. This interaction mimics the transition state of the catalyzed reaction, leading to potent inhibition. Although this is a general principle for many boronic acid-containing compounds, specific studies investigating this compound as an enzyme warhead are not present in the available literature.

Interaction with Serine Proteases and β-Lactamases

Phenylboronic acids are known to be effective inhibitors of serine proteases and β-lactamases. They function by forming a reversible covalent adduct with the catalytic serine residue in the active site of these enzymes. The effectiveness of inhibition can be modulated by the substituents on the phenyl ring. For instance, meta-substituted phenylboronic acids have shown inhibitory activity against class A and C β-lactamases. However, a detailed investigation into the specific interactions between this compound and either serine proteases or β-lactamases has not been reported.

Table 1: General Inhibitory Principles of Phenylboronic Acids

Enzyme ClassGeneral Inhibition MechanismRole of Phenyl Substituents
Serine Proteases Formation of a tetrahedral adduct with the active site serine.Modulate binding affinity and selectivity.
β-Lactamases Mimicry of the tetrahedral intermediate of β-lactam hydrolysis.Influence potency and spectrum of activity.

This table is based on general findings for the phenylboronic acid class, as specific data for this compound is unavailable.

Investigations into Allosteric Modulation of Receptors

Allosteric modulators bind to a site on a receptor that is distinct from the primary binding site, causing a conformational change that alters the receptor's activity. While various small molecules are investigated as allosteric modulators, there is no research available that explores the potential of this compound as an allosteric modulator of any receptor.

Application of In Situ Click Chemistry for Inhibitor Discovery

In situ click chemistry is a powerful target-guided synthesis strategy for the discovery of potent enzyme inhibitors. nih.gov The enzyme itself acts as a template to catalyze the formation of its own inhibitor from a pool of smaller, reactive fragments. nih.gov This approach accelerates the discovery process by identifying fragments that bind optimally and in the correct orientation within the enzyme's active site. nih.govmdpi.com

Boronic acids are of particular interest in this context, especially for enzymes like serine β-lactamases, where they can act as transition-state analogs. researchgate.net A relevant example is the use of (3-azidomethylphenyl)boronic acid in the discovery of β-lactamase inhibitors. mdpi.comresearchgate.netnih.gov In these studies, the boronic acid fragment serves as an anchor, binding to the active site serine, while the azide (B81097) group is positioned to react with an alkyne-containing fragment that binds in an adjacent pocket. mdpi.com The enzyme thereby templates the formation of a triazole-based inhibitor with significantly enhanced potency. mdpi.comresearchgate.netnih.gov

For instance, using KPC-2 (a class A carbapenemase) and AmpC (a class C cephalosporinase) as templates, researchers demonstrated that these enzymes can catalyze the azide-alkyne cycloaddition to form potent triazole-based inhibitors. mdpi.comresearchgate.net The initial screening identified (3-azidomethylphenyl)boronic acid as a highly effective scaffold for this kinetic target-guided synthesis. mdpi.comresearchgate.netnih.gov The resulting triazole inhibitors exhibited Kᵢ values as low as 140 nM for AmpC and 730 nM for KPC-2. mdpi.comresearchgate.netnih.gov

Table 1: Inhibition Data for Triazole Inhibitors Discovered via In Situ Click Chemistry with a Boronic Acid Scaffold

Target EnzymeBoronic Acid FragmentAlkyne FragmentResulting InhibitorKᵢ (nM)
AmpC(3-azidomethylphenyl)boronic acidVarious alkynesCompound 10a140
KPC-2(3-azidomethylphenyl)boronic acidVarious alkynesCompound 5730
Data sourced from studies on β-lactamase inhibitor discovery. mdpi.comresearchgate.netnih.gov

Material Science Applications of Boronic Acid-Containing Polymers

Boronic acids are valuable functional groups in materials science due to their ability to form reversible covalent bonds (boronate esters) with diols. ethz.chnih.gov This dynamic nature allows for the creation of "smart" materials that can respond to external stimuli such as pH or the presence of sugars. nih.govmdpi.com

Development of Dynamic Materials and Hydrogels

Boronic acid-containing polymers are frequently used to create dynamic hydrogels. ethz.chnih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com When the cross-links in a hydrogel are formed by dynamic covalent bonds like boronate esters, the material can exhibit properties such as self-healing, shear-thinning, and stimuli-responsiveness. nih.govmdpi.com

These dynamic hydrogels are typically formed by mixing a polymer functionalized with boronic acids with a polymer containing diol groups, such as polyvinyl alcohol (PVA). mdpi.com The formation and cleavage of the boronate ester cross-links are in a dynamic equilibrium that is sensitive to pH. mdpi.com At a pH above the pKₐ of the boronic acid, the tetrahedral boronate form is favored, leading to stronger cross-linking and a more rigid gel. mdpi.com

The incorporation of a monomer like this compound into a polymer backbone could impart unique properties to the resulting hydrogels. The bulky and hydrophobic dibenzylcarbamoyl groups would likely influence the mechanical properties and the swelling behavior of the hydrogel. These groups could engage in hydrophobic interactions between polymer chains, potentially leading to a more robust and less water-swollen hydrogel. Furthermore, the presence of these large substituents could affect the accessibility of the boronic acid groups to diols, thereby influencing the kinetics of gel formation and the responsiveness of the material to stimuli.

For example, hydrogels have been developed using PEG-based polymers modified with various boronic acids and cross-linked with plant-derived polyphenols, which are rich in diol functionalities. nih.govrsc.org These hydrogels can be formed under physiological conditions and exhibit injectable and self-healing properties. nih.gov The specific properties of these hydrogels, such as their mechanical stiffness, are dependent on the nature of the boronic acid and the polyphenol cross-linker. nih.govrsc.org

Table 2: Properties of Hydrogels Formed from Boronic Acid-Functionalized Polymers

Polymer BackboneBoronic Acid MonomerCross-linkerKey Properties
Poly(N-isopropyl acrylamide-co-N-acryloyl-3-aminophenylboronic acid)N-acryloyl-3-aminophenylboronic acidPolyvinyl alcohol (PVA) and Adipic dihydrazideFast gelation, self-healing, enhanced mechanical properties
PEG-based polymersVarious boronic acidsPlant-derived polyphenols (e.g., ellagic acid, tannic acid)Injectable, in situ gelation, sustained release of bioactive molecules
AlginateBoronic acid-functionalized alginatePolyvinyl alcohol (PVA)pH and shear-responsive, potential for drug delivery
This table presents a summary of properties from various studies on boronic acid-containing hydrogels. nih.govmdpi.commdpi.comrsc.org

Future Directions and Emerging Research Avenues for 3 Dibenzylcarbamoyl Phenyl Boronic Acid and Derivatives

Development of Novel Catalytic Systems and Methodologies

The steric bulk of the dibenzylcarbamoyl substituent in [3-(dibenzylcarbamoyl)phenyl]boronic acid is a defining feature that could be exploited in the development of novel catalytic systems. Research in the field of catalysis is continuously seeking more selective and efficient catalysts, and sterically hindered boronic acids are of particular interest. organic-chemistry.orgresearchgate.net

Future research could focus on:

Asymmetric Catalysis: The chiral environment created by the bulky dibenzyl groups could be harnessed for enantioselective reactions. By modifying the benzyl (B1604629) groups with additional chiral auxiliaries, it may be possible to develop highly selective catalysts for a variety of organic transformations.

Suzuki-Miyaura Cross-Coupling Reactions: The steric hindrance of this compound could influence the efficiency and selectivity of Suzuki-Miyaura reactions. researchgate.netsemanticscholar.org Investigating its performance with challenging substrates, such as sterically hindered aryl halides, could lead to the development of specialized catalysts for the synthesis of complex biaryl compounds. organic-chemistry.orgrsc.org

Organocatalysis: Boronic acids are known to act as Lewis acid catalysts for various organic reactions. nih.gov The electronic properties of the dibenzylcarbamoyl group, in conjunction with the boronic acid moiety, could be fine-tuned to create novel organocatalysts for reactions such as aldol (B89426) additions, Mannich reactions, and cycloadditions.

A summary of potential catalytic applications is presented in the table below.

Catalytic System / Methodology Potential Role of this compound Research Focus
Asymmetric Catalysis Chiral ligand or catalyst Development of enantioselective transformations
Suzuki-Miyaura Coupling Sterically hindered coupling partner Synthesis of complex and sterically demanding biaryls
Organocatalysis Lewis acid catalyst with tailored steric and electronic properties Catalysis of condensation and cycloaddition reactions

Advanced Molecular Recognition Platforms for Complex Biological Targets

Boronic acids are well-established as recognition motifs for diol-containing molecules, such as saccharides. nih.govacs.org This has led to their widespread use in the development of sensors and separation materials for biological applications. mdpi.comnih.gov The dibenzylcarbamoyl group in this compound introduces a hydrophobic and sterically defined pocket that could be leveraged for more complex molecular recognition tasks.

Emerging research in this area could include:

Protein Recognition and Inhibition: The large and structurally defined dibenzylcarbamoyl group could participate in non-covalent interactions (e.g., hydrophobic, π-stacking) with amino acid residues in protein binding sites. This could lead to the development of selective protein binders or enzyme inhibitors. nih.gov For example, derivatives could be designed to target specific lectins or enzymes where both diol-binding and hydrophobic interactions are crucial for affinity. acs.org

Glycoprotein and Glycolipid Sensing: While the boronic acid moiety can bind to the glycan portions of glycoproteins and glycolipids, the dibenzylcarbamoyl group could provide secondary interactions that enhance binding affinity and selectivity for specific glycoconjugates. nih.govgrantome.com

Self-Assembled Systems: The amphiphilic nature of this boronic acid derivative, with a hydrophilic boronic acid head and a hydrophobic dibenzylcarbamoyl tail, could be exploited to create self-assembled structures like micelles or vesicles for drug delivery applications.

Integration with Advanced Analytical Techniques for Real-Time Monitoring

The ability of boronic acids to interact with biological molecules in real-time has made them valuable components of various analytical platforms. dcu.ieelectrochemsci.org Future work on this compound could focus on its integration with advanced analytical techniques for continuous monitoring of biologically relevant analytes.

Potential research avenues include:

Fluorescent Sensors: By incorporating a fluorophore into the structure of this compound, it may be possible to develop fluorescent sensors that exhibit a change in emission upon binding to a target analyte. rsc.org The steric and electronic environment provided by the dibenzylcarbamoyl group could be used to modulate the sensor's response.

Electrochemical Sensors: Immobilizing this boronic acid derivative onto an electrode surface could lead to the development of electrochemical sensors. mdpi.comelectrochemsci.org The binding of an analyte to the boronic acid would alter the electrochemical properties of the electrode, allowing for real-time detection.

Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM): These label-free techniques could be used to study the binding kinetics of this compound derivatives with various biological targets in real-time, providing valuable data for the design of high-affinity binders.

Exploration of New Reaction Mechanisms and Pathways

The unique steric and electronic properties of this compound could lead to the discovery of new reaction mechanisms and pathways. Computational chemistry will be a valuable tool in this exploration. rsc.orgnih.gov

Future research could investigate:

Atypical Boronate Ester Formation: The steric hindrance around the boronic acid moiety might influence the kinetics and thermodynamics of boronate ester formation with diols. rsc.org Studying these interactions could reveal non-classical binding modes or selectivities.

Catalytic Cycles: In catalytic applications, the dibenzylcarbamoyl group could play a role in stabilizing or destabilizing key intermediates in the catalytic cycle, potentially leading to new and more efficient reaction pathways. nih.govacs.org

Dynamic Covalent Chemistry: The reversible nature of the boronate ester bond is a cornerstone of dynamic covalent chemistry. The bulky substituent on this boronic acid could be used to control the equilibrium and dynamics of self-assembling systems. rsc.org

Computational Design and Predictive Modeling for Enhanced Functionality

Computational chemistry and machine learning are becoming increasingly important in the design and optimization of functional molecules. github.comoulu.fi These tools can be applied to predict the properties and reactivity of this compound and its derivatives, accelerating the discovery of new applications.

Key areas for future computational research include:

Predictive Catalyst Design: Machine learning models can be trained on experimental data to predict the performance of boronic acid-based catalysts. github.combohrium.com This approach could be used to design derivatives of this compound with enhanced catalytic activity and selectivity. acs.org

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes and affinities of this boronic acid and its derivatives with biological targets, guiding the design of new sensors and inhibitors.

DFT Calculations for Mechanistic Insights: Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, transition states, and the electronic structure of molecules, aiding in the rational design of new catalysts and functional materials. rsc.orgrsc.org

Sustainable Synthesis Approaches for Boronic Acid Derivatives

The development of environmentally friendly and efficient synthetic methods is a key goal in modern chemistry. Future research on this compound should include the development of sustainable synthetic routes.

This could involve:

Greener Solvents and Reagents: Exploring the use of water or other environmentally benign solvents in the synthesis and application of this boronic acid derivative.

Catalytic Borylation Reactions: Developing catalytic methods for the synthesis of this compound that avoid the use of stoichiometric organometallic reagents.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound and its derivatives can offer improved safety, efficiency, and scalability compared to traditional batch processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.